molecular formula C20H24Cl2N4 B611799 (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine CAS No. 1123231-07-1

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

Numéro de catalogue B611799
Numéro CAS: 1123231-07-1
Poids moléculaire: 391.34
Clé InChI: VKWQTBHLUZTWQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .


Synthesis Analysis

The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

Application in Bone Disorder Treatments

    Specific Scientific Field

    Medical Chemistry, specifically in the treatment of bone disorders .

    Summary of the Application

    This compound has been identified as a potential therapeutic agent for bone disorders. It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of such conditions .

    Methods of Application or Experimental Procedures

    The compound was identified through a high-throughput screening process. This involves testing a large number of potential therapeutic compounds for their ability to affect a specific biological pathway or process. In this case, the compound was found to target the Wnt beta-catenin cellular messaging system, which plays a crucial role in bone formation .

    Results or Outcomes

    The compound, also known as WAY-262611, showed promising results in preclinical studies. It demonstrated excellent pharmacokinetic properties and led to a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .

  • Dkk-1 Inhibition : This compound is a 2-aminopyrimidine that counteracts the antagonizing effect of Dkk-1 (Dickkopf-1) against Wnt-3a/LRP5 interaction and prevents Dkk-1-mediated Kr2/LRP5/Dkk-1 complex formation and internalization . This suggests potential applications in the treatment of diseases where the Wnt signaling pathway is disrupted.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLITPHIARVDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

Citations

For This Compound
1
Citations
JC Pelletier, JT Lundquist IV, AM Gilbert… - Journal of medicinal …, 2009 - ACS Publications
A high-throughput screening campaign to discover small molecule leads for the treatment of bone disorders concluded with the discovery of a compound with a 2-aminopyrimidine template that targeted the Wnt β-catenin cellular messaging system. Hit-to-lead in vitro optimization for target activity and molecular properties led to the discovery of (1-(4-(naphthalen-2-yl) pyrimidin-2-yl) piperidin-4-yl) methanamine (5, WAY-262611). Compound 5 has excellent pharmacokinetic properties and showed a dose dependent increase in the …
Number of citations: 53 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.